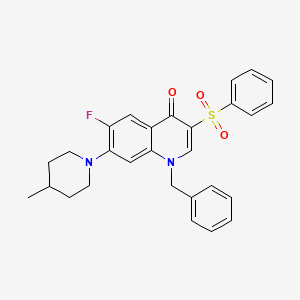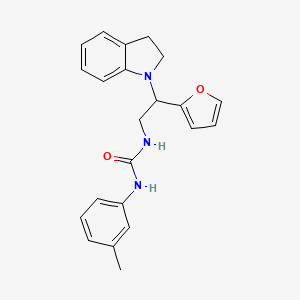
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea, although not directly synthesized in the provided studies, appears to be a derivative of urea with potential biological activity. The related compounds synthesized in the studies involve the coupling of furfural with urea to create 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea, which has shown susceptibility against various pathogens, indicating its potential for medicinal use .
Synthesis Analysis
The synthesis of related urea derivatives involves the coupling of purified furfural with urea. The process yields 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea, which is characterized by various spectroscopic techniques such as GC-MS, FTIR, and NMR . The improved yield and structural confirmation suggest a robust synthetic approach that could potentially be applied to the synthesis of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea with appropriate modifications.
Molecular Structure Analysis
The molecular structure of the synthesized compounds is confirmed through a range of spectroscopic methods, including GC-MS, IR, H-NMR, C-NMR, H-1H COSY, HSQC, and DEPT. These techniques provide a comprehensive understanding of the molecular framework and the spatial arrangement of atoms within the molecule . This detailed structural analysis is crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
Although the specific chemical reactions of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea are not detailed in the provided papers, the studies do indicate that the synthesized urea derivatives exhibit bioactivity against several pathogens. This suggests that the compound may participate in chemical reactions within biological systems, potentially leading to therapeutic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized urea derivatives are inferred from their structural characterization. The spectral data obtained from GC-MS, FTIR, and NMR techniques provide insights into the compound's purity, molecular weight, and functional groups, which are essential for predicting its physical state, solubility, and reactivity . These properties are fundamental for the development of a novel drug, as they influence the compound's pharmacokinetics and pharmacodynamics.
Applications De Recherche Scientifique
Molecular Docking and Anti-Microbial Activity
1-Ethyl-2′-(furan-2-carbonyl)-1′-(furan-2-yl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro [indoline-3,3′-pyrrolizin]-2-one, a related compound, was synthesized and its structure determined using various methods. Molecular docking studies assessed its potential anti-mycobacterial, anti-microbial, and anti-cancer activities, showing promising results against mycobacterium tuberculosis, bacterial proteins, and moderate activity against cancer proteins (Nishtala & Basavoju, 2018).
Potential in Medicinal Applications
The synthesized compound 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea showed broad-spectrum activity against various pathogens, including Escherichia coli and Salmonella typhi. This suggests its potential for developing novel drugs for medicinal purposes (Donlawson, Nweneka, Orie, & Okah, 2020).
Synthesis and Biological Activity
Methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives, closely related to the compound , were studied for cytotoxicity against cancer cell lines and bacterial activity. A specific derivative exhibited potent biological activity, hinting at the broader scope of furan derivatives in pharmacological research (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Photophysical Properties for Sensor Applications
2-(Alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones exhibited significant photophysical properties, suggesting potential use in metal ion sensors. This study implies the broader applicability of furan derivatives in fields beyond pharmacology (Kumar, Kumawat, Gupta, & Sharma, 2015).
Propriétés
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-6-4-8-18(14-16)24-22(26)23-15-20(21-10-5-13-27-21)25-12-11-17-7-2-3-9-19(17)25/h2-10,13-14,20H,11-12,15H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQUJIGYJJAFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

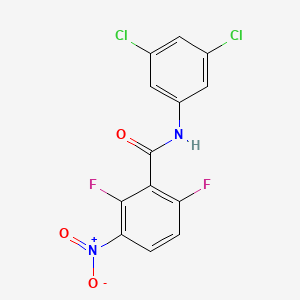
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)
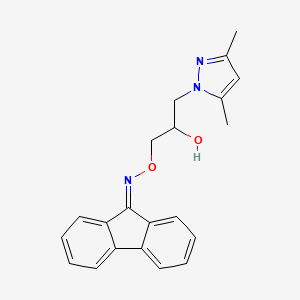

![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)
![2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B2508807.png)
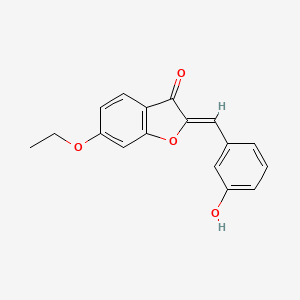
![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B2508810.png)
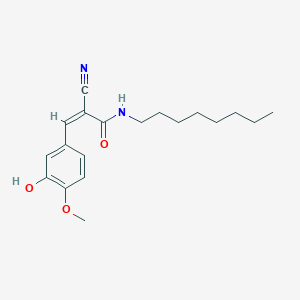
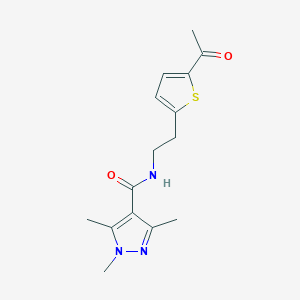

![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2508817.png)
![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2508819.png)
